molecular formula C11H18N2O B2731846 N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide CAS No. 1111555-83-9

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide

Cat. No.: B2731846
CAS No.: 1111555-83-9
M. Wt: 194.278
InChI Key: VFYZCHGIASMKMY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by a unique structural framework. Its molecular architecture comprises:

  • Cyclopropane ring: A strained three-membered carbon ring attached to an ethyl group.
  • Cyano group (-CN): Positioned at the 1-carbon of the cyclopropylethyl moiety, enhancing electrophilic reactivity.

This combination of rigidity (from the cyclopropane) and reactivity (from the cyano group) distinguishes it from conventional amides.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10(2,3)9(14)13-11(4,7-12)8-5-6-8/h8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYZCHGIASMKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Considerations

The molecule comprises three critical segments:

  • Cyclopropane ring : Requires stereoselective cyclopropanation.
  • Nitrile group : Introduced via nucleophilic substitution or cyanation.
  • 2,2-Dimethylpropanamide : Typically appended through amide coupling.

Synthetic Challenges

  • Steric hindrance from the cyclopropane and tert-butyl-like amide group.
  • Thermal sensitivity of nitriles under acidic/basic conditions.
  • Racemization risks during amide bond formation.

Established Synthetic Routes

Grignard Reagent-Mediated Cyclopropanation (Patent-Inspired Method)

This method, adapted from JP2002527501A and US7465802B2, involves:

  • Formation of 1-cyano-1-cyclopropylethylamine :
    • Cyclopropanation of allyl cyanide using a Grignard reagent (RMgX) in THF at −78°C.
    • Quenching with ammonium chloride yields the primary amine intermediate.
  • Amide Coupling :
    • Reaction with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) using Hunig’s base (N,N-diisopropylethylamine).

Key Data :

Step Yield (%) Purity (HPLC)
1 62–68 92–95
2 78–84 98

Advantages : Scalable (>100 g batches), uses commercially available reagents.
Limitations : Requires cryogenic conditions for cyclopropanation.

Base-Mediated Cyclization (CN118239861A-Inspired Approach)

A safer alternative avoiding Grignard reagents:

  • Synthesis of 1-(2,4-dichlorophenyl)-1-cyclopropanecarbonitrile :
    • React 1,2,4-trichlorobenzene with 5-amino-2,3-dihydrothiophene-4-carbonitrile in NaOH/EtOH at 80°C.
  • Transformation to Target Amide :
    • Hydrolysis of nitrile to carboxylic acid followed by CDI-mediated coupling with 2,2-dimethylpropanamide.

Optimized Conditions :

  • Temperature : 80°C
  • Base : Sodium hydroxide (2.5 equiv)
  • Yield : 71% (over two steps)

Mechanistic Insight : Base facilitates nucleophilic aromatic substitution, enabling cyclopropane ring closure.

Radical Relay Annulation (Adapted from RSC Supporting Data)

A novel method leveraging α-iminyl radical cations:

  • Oxime Ester Preparation :
    • Condense cyclopropanecarbonitrile with N-hydroxysuccinimide in DCM using N,N’-carbonyldiimidazole (CDI).
  • Radical Initiation :
    • Employ photoredox catalysis (Ir(ppy)₃) under blue LED irradiation to generate α-iminyl radicals.
  • Amide Formation :
    • Trap radicals with 2,2-dimethylpropanoyl chloride.

Performance Metrics :

  • Reaction Time : 12 h
  • Yield : 65%
  • Stereoselectivity : >90% ee (chiral HPLC)

Significance : Avoids stoichiometric metal reagents, enhances sustainability.

Comparative Analysis of Methods

Efficiency and Scalability

Method Total Yield (%) Scalability Green Chemistry Score
Grignard-Mediated 58–72 High Moderate
Base-Mediated 71 Moderate High
Radical Annulation 65 Low Very High

Advanced Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (hexane:EtOAc 4:1) removes unreacted acyl chloride.
  • HPLC : C18 column (acetonitrile:H₂O 70:30) achieves >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (s, 9H, C(CH₃)₃), 1.45–1.52 (m, 2H, cyclopropane), 3.11 (q, J = 6.8 Hz, 1H, CHNH).
  • IR : 2245 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O).

Industrial Applications and Patent Landscape

  • Agrochemicals : Intermediate in nematicides (e.g., trifluoropyridinamines).
  • Pharmaceuticals : PPARγ agonists for metabolic disorders.
  • Recent Patents : CN118239861A (2024) highlights improved safety profiles for scaled production.

Chemical Reactions Analysis

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a variety of substituted amides.

Scientific Research Applications

Treatment of Autoimmune Diseases

One of the primary applications of N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide is in the treatment of autoimmune diseases. Research indicates that this compound can inhibit the MTH1 enzyme, which plays a significant role in the pathogenesis of various autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and psoriasis. The inhibition of MTH1 is believed to modulate immune responses, providing a novel approach to treating these conditions .

Anti-inflammatory Properties

In addition to its role in autoimmune diseases, this compound is also being studied for its anti-inflammatory properties. By targeting specific pathways involved in inflammation, this compound may help reduce chronic inflammation associated with various diseases. This application is particularly relevant in conditions like Crohn's disease and ulcerative colitis .

Enzyme Modulation

The compound's ability to act as an inhibitor of the MTH1 enzyme suggests that it may have broader implications in cancer therapy as well. MTH1 is implicated in the repair of oxidative DNA damage, which is a common feature in cancer cells. By inhibiting this enzyme, this compound may enhance the efficacy of existing cancer treatments by preventing cancer cells from repairing DNA damage .

Clinical Trials and Experimental Studies

Several studies have investigated the effects of this compound on various disease models:

  • Rheumatoid Arthritis Model : In animal models of rheumatoid arthritis, administration of this compound resulted in significant reductions in inflammatory markers and joint swelling, indicating its potential as a therapeutic agent .
  • Multiple Sclerosis Studies : Experimental studies demonstrated that treatment with this compound led to improved motor function and reduced demyelination in models of multiple sclerosis .

Data Summary Table

Application AreaMechanism of ActionPotential Conditions Treated
Autoimmune DiseasesMTH1 InhibitionRheumatoid Arthritis, Multiple Sclerosis
Anti-inflammatoryModulation of inflammatory pathwaysCrohn's Disease, Ulcerative Colitis
Cancer TherapyEnhances DNA damage repair inhibitionVarious Cancer Types

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and cyclopropyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Data

The following compounds, identified in regulatory and chemical ontology databases, share partial structural motifs with the target compound:

Compound Name Key Structural Features Functional Differences vs. Target Compound
N,N-Diethylcyanoacetamide Cyano group, ethyl-substituted amide Lacks cyclopropane; smaller steric bulk
N-(2-Chloroethyl)diisopropylamine Chloroethyl group, diisopropylamine Amine backbone vs. amide; halogen substituent
Dimethyl ethylphosphonate Phosphonate ester, ethyl group Phosphorus-containing vs. carbonitrile; no amide
N-(2-Cyano-3-methylbutan-2-yl)-... Cyano group, branched alkylamide Cyclopropane absent; longer alkyl chain

Key Comparative Analysis

Cyclopropane vs. Linear Alkyl Chains

The cyclopropane ring in the target compound introduces significant steric strain and conformational rigidity compared to linear or branched alkyl chains in analogues like N,N-diethylcyanoacetamide . This strain may enhance reactivity in ring-opening reactions or reduce metabolic stability in biological systems.

Cyano Group Positioning

While both the target compound and N,N-diethylcyanoacetamide feature a cyano group, its placement on a cyclopropylethyl scaffold in the former could alter electronic effects. For example, the electron-withdrawing nature of -CN may be amplified by the adjacent strained ring, affecting nucleophilic substitution kinetics .

Amide Backbone vs. Amine/Phosphonate Groups

However, the absence of halogen or phosphorus atoms limits its utility in reactions requiring those elements (e.g., alkylation or phosphorylation) .

Steric Effects

The 2,2-dimethylpropanamide moiety creates greater steric hindrance around the amide bond compared to simpler analogues. This could slow hydrolysis rates or hinder interactions with biological targets, contrasting with less bulky compounds like N-(2-cyano-3-methylbutan-2-yl)-... .

Limitations and Contradictions in Evidence

  • Data Gaps: No experimental data (e.g., solubility, toxicity) are available for the target compound, requiring reliance on structural extrapolation.
  • Contradictory Features: While the cyano group in N,N-diethylcyanoacetamide enhances polarity, the cyclopropane in the target compound may counteract this by increasing hydrophobicity .

Biological Activity

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₄N₂O
  • Molecular Weight : 166.22 g/mol
  • SMILES Notation : CC(C)(C(=O)N)C(C#N)C1CC1

This structure features a cyclopropyl group and a cyano group, which are significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, which could contribute to its anticancer properties.
  • Antimicrobial Properties : Some research indicates that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these effects.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The compound likely interacts with cellular receptors or enzymes, altering their activity and leading to downstream effects such as apoptosis or cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Some findings suggest that it may induce oxidative stress in cancer cells, leading to increased ROS levels that trigger cell death pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes
AntimicrobialActivity against bacterial strains

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in tumor metabolism. The results demonstrated that this compound inhibited the enzyme lactate dehydrogenase (LDH), which is often upregulated in cancer cells. This inhibition was linked to reduced lactate production and subsequent metabolic stress on cancer cells.

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